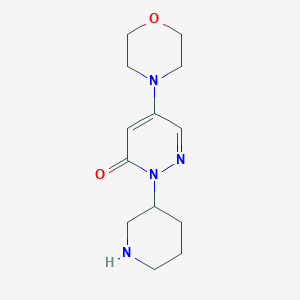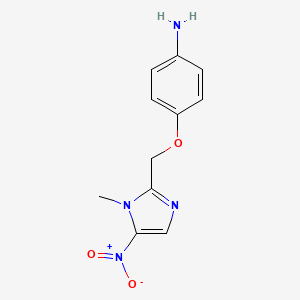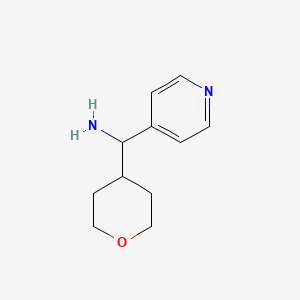
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid can be achieved through several methods. One common approach involves the condensation of isatins with malononitriles in the presence of a catalyst such as piperidine acetate, DBU, Al2O3, or chitosan . Another method utilizes microwave irradiation or iodine at elevated temperatures to facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. For example, an electro-organic green synthesis method using molecular iodine as a catalyst has been developed. This method involves the reaction of isatin derivatives with malononitrile and iodine at room temperature, resulting in high yields and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of aminoalcohols or spirolactones.
Substitution: The compound can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in acetic acid is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include highly functionalized spiroisoxazolidines, aminoalcohols, and spirolactones .
Applications De Recherche Scientifique
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential anticancer activity and is being investigated for its use in developing new anticancer agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various spiro compounds and other complex molecules.
Biological Studies: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophiles in biological systems . This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxoindolin-3-yl)acetic acid: This compound shares a similar indole and oxindole structure but lacks the additional indole moiety.
2-(2-Oxoindolin-3-ylidene)malononitrile: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid is unique due to its combination of an indole ring with an oxindole moiety, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H14N2O3 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-[3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C19H14N2O3/c22-18(23)11-21-10-12(13-5-2-4-8-17(13)21)9-15-14-6-1-3-7-16(14)20-19(15)24/h1-10H,11H2,(H,20,24)(H,22,23)/b15-9- |
Clé InChI |
HXLYVWDEHNLSIK-DHDCSXOGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methylsulfanyl-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948524.png)





![(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine](/img/structure/B12948562.png)


![4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B12948580.png)
![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)
